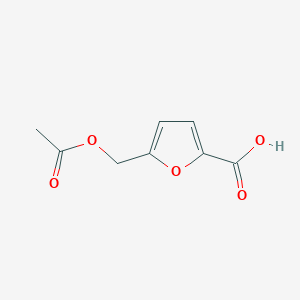
5-乙酰氧甲基-2-呋喃甲酸
概述
描述
5-Acetoxymethyl-2-furancarboxylic acid is an organic compound derived from furan, a heterocyclic aromatic compound It is a derivative of 5-hydroxymethylfurfural, which is a key intermediate in the conversion of biomass into valuable chemicals
科学研究应用
5-Acetoxymethyl-2-furancarboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
5-Acetoxymethyl-2-furancarboxylic acid (AMF) is primarily used as an intermediate in the production of 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for biopolymers .
Mode of Action
AMF is produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural (HMF) . It is a more stable intermediate than HMF . The oxidation of AMF into FDCA is facilitated by Co/Mn/Br catalysts .
Biochemical Pathways
The production of FDCA from carbohydrates involves a cascade process in a single acetic acid system . This process includes fructose dehydration–esterification and HMF/AMF mixture oxidation . The fructose conversion is complete and total furan compounds yield reached nearly 90%, which contained 42.8% HMF and 47.1% AMF .
Result of Action
The oxidation of AMF results in the production of FDCA with a yield of 91.1% . FDCA is a valuable monomer for biopolymers and is used as a precursor to prepare various polyesters, polyurethanes, and polyamides .
Action Environment
The solvent system between the dehydration reaction and oxidation reactions seriously affects the process continuity and production efficiency . The use of a single acetic acid system for the cascade process eliminates the use of extra acid or self-made catalysts and expensive solvents . This process is simple to operate, easy to implement, and has the potential for continuous preparation from carbohydrates to FDCA .
生化分析
Biochemical Properties
It is known that this compound is an intermediate in the production of 2,5-furandicarboxylic acid (FDCA) from carbohydrates . FDCA is produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural . The conversion process involves dehydration and oxidation reactions .
Cellular Effects
It is known that the compound is involved in the production of FDCA, a valuable monomer for biopolymers . This suggests that 5-Acetoxymethyl-2-furancarboxylic Acid may play a role in biochemical reactions related to polymer synthesis.
Molecular Mechanism
It is known that the compound is an intermediate in the production of FDCA . The conversion process involves dehydration and oxidation reactions .
Temporal Effects in Laboratory Settings
It is known that the compound can be collected with 90.5% recovery and 99.9% purity after azeotropic distillation and vacuum distillation in situ .
Metabolic Pathways
It is known that the compound is an intermediate in the production of FDCA .
准备方法
Synthetic Routes and Reaction Conditions
5-Acetoxymethyl-2-furancarboxylic acid can be synthesized from 5-hydroxymethylfurfural through an esterification reaction. The process involves reacting 5-hydroxymethylfurfural with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 5-acetoxymethyl-2-furancarboxylic acid can be integrated into the larger process of converting biomass-derived carbohydrates into furan-based platform chemicals. One such method involves the dehydration of fructose to produce 5-hydroxymethylfurfural, followed by esterification to form 5-acetoxymethylfurfural. This intermediate can then be further oxidized to produce 5-acetoxymethyl-2-furancarboxylic acid .
化学反应分析
Types of Reactions
5-Acetoxymethyl-2-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-furandicarboxylic acid, a valuable monomer for biopolymers.
Reduction: The compound can be reduced to form 5-hydroxymethyl-2-furancarboxylic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 5-Hydroxymethyl-2-furancarboxylic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
5-Hydroxymethylfurfural: A precursor to 5-acetoxymethyl-2-furancarboxylic acid, it is also derived from biomass and has similar applications.
2,5-Furandicarboxylic Acid: A product of the oxidation of 5-acetoxymethyl-2-furancarboxylic acid, it is a key monomer for biopolymers.
5-Methyl-2-furancarboxylic Acid: Another furan derivative with applications in the synthesis of bio-based chemicals.
Uniqueness
5-Acetoxymethyl-2-furancarboxylic acid is unique due to its stability and ease of conversion into other valuable chemicals. Its acetoxy group provides a reactive site for various chemical transformations, making it a versatile intermediate in the synthesis of furan-based compounds .
属性
IUPAC Name |
5-(acetyloxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIMKWMEKVUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438167 | |
| Record name | acetyl Sumiki's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90345-66-7 | |
| Record name | acetyl Sumiki's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)
![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)
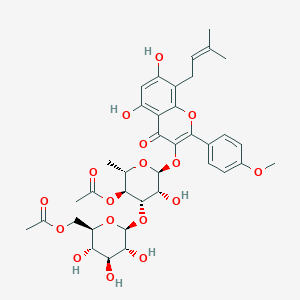
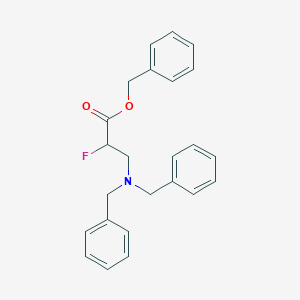
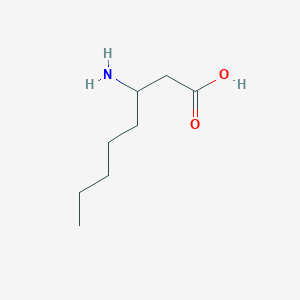
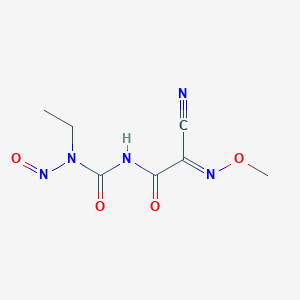

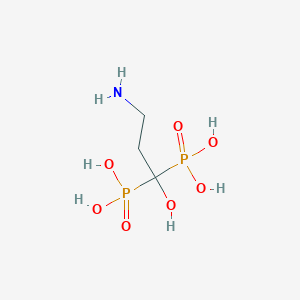
![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)
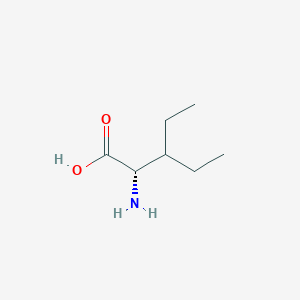
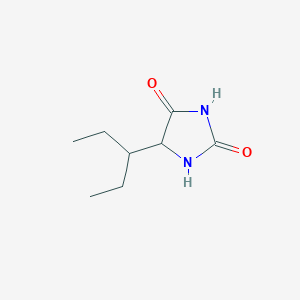
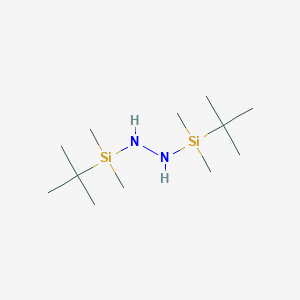
![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
